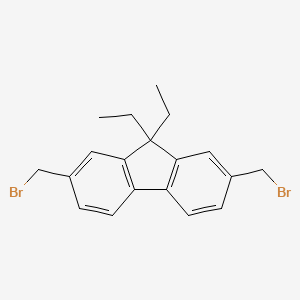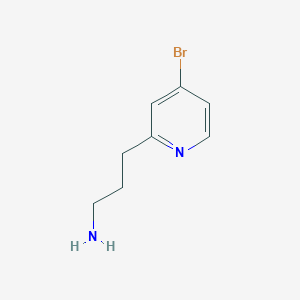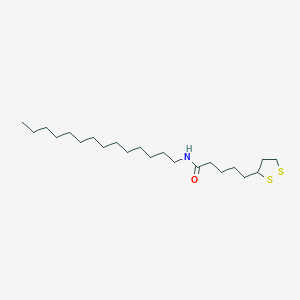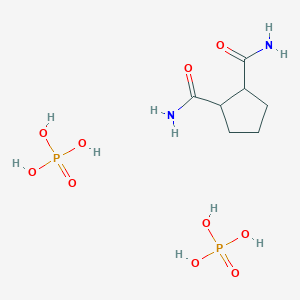![molecular formula C16H13NO5S B14182214 4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one CAS No. 918497-91-3](/img/structure/B14182214.png)
4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-1-benzopyran-2-one and 5-nitrothiophene.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzopyran or thiophene rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Applications De Recherche Scientifique
4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2H-1-benzopyran-2-one
- 5-Nitrothiophene
- 6-Methyl-2H-1-benzopyran-2-one
Uniqueness
4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
918497-91-3 |
|---|---|
Formule moléculaire |
C16H13NO5S |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
4-methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C16H13NO5S/c1-9-7-16(18)22-13-4-3-11(8-12(9)13)21-10(2)14-5-6-15(23-14)17(19)20/h3-8,10H,1-2H3 |
Clé InChI |
ZNZRRXMPIIZCJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(C)C3=CC=C(S3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)

![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-](/img/structure/B14182160.png)

![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14182167.png)

![[1,1'-Biphenyl]-2-yl 2-chloropropanoate](/img/structure/B14182192.png)

![2-[(Octadecyloxy)methyl]pentanedinitrile](/img/structure/B14182203.png)
![Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B14182204.png)
![2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14182224.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B14182225.png)
